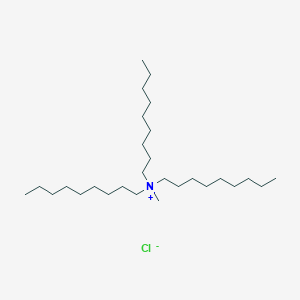
1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride is a quaternary ammonium compound with the molecular formula C28H60ClN. It is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
The synthesis of 1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dinonylmethylamine with nonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell membrane studies due to its surfactant properties.
Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride is primarily based on its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and in various biological applications.
Comparaison Avec Des Composés Similaires
1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share surfactant properties, this compound is unique due to its longer alkyl chains, which enhance its hydrophobic interactions and make it more effective in certain applications.
Similar compounds include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
These compounds vary in their alkyl chain lengths and specific applications, but they all function as surfactants and disinfectants.
Propriétés
Numéro CAS |
95452-55-4 |
|---|---|
Formule moléculaire |
C28H60ClN |
Poids moléculaire |
446.2 g/mol |
Nom IUPAC |
methyl-tri(nonyl)azanium;chloride |
InChI |
InChI=1S/C28H60N.ClH/c1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;/h5-28H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GKBOJAOPTGUUFG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)


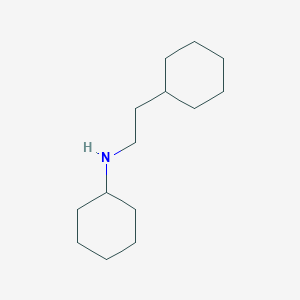
![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)

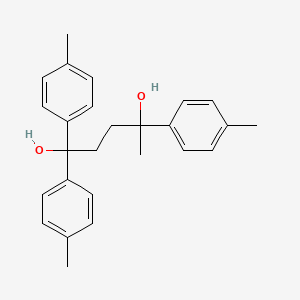
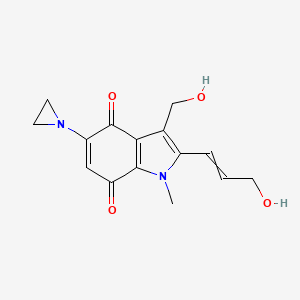
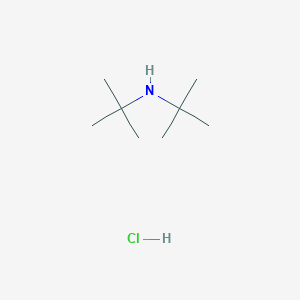
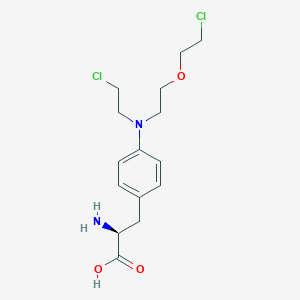
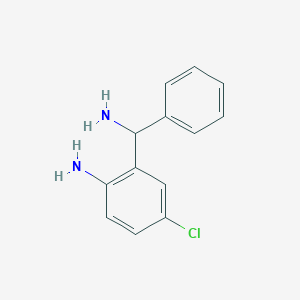
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
